molecular formula C13H13NOS B10901557 3-Acetyl-2-methylthio-5-phenylpyrrole

3-Acetyl-2-methylthio-5-phenylpyrrole

Cat. No.: B10901557
M. Wt: 231.32 g/mol
InChI Key: SXAKEHSGWXMWFG-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylthio-5-phenylpyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products. This compound is characterized by the presence of an acetyl group at the 3-position, a methylthio group at the 2-position, and a phenyl group at the 5-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-methylthio-5-phenylpyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the cyclization of 3-acetyl-2-acylamino-5-phenyl-1H-pyrroles under the action of ammonium acetate in boiling butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methylthio-5-phenylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

3-Acetyl-2-methylthio-5-phenylpyrrole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methylthio-5-phenylpyrrole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-methylthio-5-phenylpyrrole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an acetyl and a methylthio group distinguishes it from other pyrrole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

1-(2-methylsulfanyl-5-phenyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C13H13NOS/c1-9(15)11-8-12(14-13(11)16-2)10-6-4-3-5-7-10/h3-8,14H,1-2H3

InChI Key

SXAKEHSGWXMWFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)SC

Origin of Product

United States

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